2-(2-Chloro-phenyl)-2-methyl-pyrrolidine hydrochloride
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Overview
Description
2-(2-Chloro-phenyl)-2-methyl-pyrrolidine hydrochloride is a chemical compound that belongs to the class of pyrrolidine derivatives. This compound is characterized by the presence of a pyrrolidine ring substituted with a 2-chloro-phenyl group and a methyl group. It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloro-phenyl)-2-methyl-pyrrolidine hydrochloride typically involves the reaction of 2-chlorobenzaldehyde with methylamine and a suitable reducing agent. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The resulting product is then purified through recrystallization or other purification techniques.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The industrial production process also emphasizes the use of environmentally friendly solvents and reagents to minimize waste and reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-(2-Chloro-phenyl)-2-methyl-pyrrolidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The chloro group in the compound can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH3).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
2-(2-Chloro-phenyl)-2-methyl-pyrrolidine hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of various chemical intermediates and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(2-Chloro-phenyl)-2-methyl-pyrrolidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with neurotransmitter receptors and ion channels.
Comparison with Similar Compounds
Similar Compounds
- 2-Chlorophenylhydrazine hydrochloride
- 2-Chlorobenzaldehyde
- 2-Chlorobenzoic acid
Uniqueness
2-(2-Chloro-phenyl)-2-methyl-pyrrolidine hydrochloride is unique due to its specific substitution pattern on the pyrrolidine ring, which imparts distinct chemical and biological properties. Compared to other similar compounds, it may exhibit different reactivity and selectivity in various chemical reactions, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
823190-05-2 |
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Molecular Formula |
C11H15Cl2N |
Molecular Weight |
232.15 g/mol |
IUPAC Name |
2-(2-chlorophenyl)-2-methylpyrrolidine;hydrochloride |
InChI |
InChI=1S/C11H14ClN.ClH/c1-11(7-4-8-13-11)9-5-2-3-6-10(9)12;/h2-3,5-6,13H,4,7-8H2,1H3;1H |
InChI Key |
ZADXOTVYVVTFMO-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCN1)C2=CC=CC=C2Cl.Cl |
Origin of Product |
United States |
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